molecular formula C21H26N2O3S B2865940 N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethyl-1-benzenesulfonamide CAS No. 942003-08-9

N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethyl-1-benzenesulfonamide

Cat. No. B2865940
CAS RN: 942003-08-9
M. Wt: 386.51
InChI Key: SUYLAMQYTPJQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethyl-1-benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Novel quinolines, including derivatives of benzenesulfonamide, have been synthesized and evaluated for their in vitro anticancer activity, showing interesting cytotoxic activity in comparison with standard drugs like doxorubicin. Some compounds displayed significant activity against γ-irradiation in mice, indicating potential as radioprotective agents (Ghorab et al., 2008).
  • A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against various human tumor cell lines. Specific compounds showed the ability to induce cell cycle arrest, caspase activation, and increase apoptotic cell populations, offering insights into the relationship between molecular structure and biological activity (Żołnowska et al., 2018).

Antimicrobial Evaluation

  • Some benzenesulfonamide derivatives, when clubbed with quinoline, have been synthesized and tested as antimicrobial agents. These compounds exhibited high activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Molecular Design and Synthesis

  • Research has explored the synthesis of various derivatives of benzenesulfonamides for different applications. For instance, the creation of fluorescent probes for Zn2+ detection and the design of catalysts for transfer hydrogenation of acetophenone derivatives are notable examples. These studies emphasize the versatility of benzenesulfonamide derivatives in chemical synthesis and molecular design (Ohshima et al., 2010).

Potential Therapeutic Applications

  • Derivatives of benzenesulfonamide have been identified as potential agents for down-regulating NFkappaB activity. These findings from high-throughput screens suggest a role in modulating NFkappaB pathway, which is significant in various diseases including cancer (Xie et al., 2008).

properties

IUPAC Name

2,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)13-23-19-8-7-18(12-17(19)6-10-21(23)24)22-27(25,26)20-9-5-15(3)11-16(20)4/h5,7-9,11-12,14,22H,6,10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYLAMQYTPJQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.